molecular formula C14H6Br2ClF3N2 B2600427 3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 866137-79-3

3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B2600427
CAS No.: 866137-79-3
M. Wt: 454.47
InChI Key: GOKINGJONGAMJW-UHFFFAOYSA-N
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Description

“3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine” is a complex organic compound. The imidazo[1,2-a]pyridine moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple halogen and trifluoromethyl substitutions on the imidazo[1,2-a]pyridine core. The exact structure would need to be determined through methods such as X-ray crystallography .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines from different 2-aminopyridines with various α-bromoketones has been described .

Scientific Research Applications

Synthesis and Chemical Transformations

The compound is utilized in the synthesis of various heterocyclic structures, demonstrating its versatility as a building block in organic synthesis. For instance, studies have shown its involvement in reactions leading to the formation of imidazo[1,2-a]pyridines and indoles, highlighting its reactivity and potential in generating pharmacologically relevant molecules (Khalafy, Setamdideh, & Dilmaghani, 2002). Similar methodologies have been employed to produce a range of substituted imidazo[1,2-a]pyridines, which further underscores the adaptability of this compound in synthetic routes (Azimi & Majidi, 2014).

Corrosion Inhibition

A noteworthy application of derivatives of this compound is in corrosion inhibition. Research has evaluated the inhibitory performance of imidazo[4,5-b] pyridine derivatives on mild steel in corrosive media, achieving significant inhibition efficiencies. This indicates the potential of such compounds in protecting industrial materials against corrosion, a crucial aspect in maintaining structural integrity and prolonging the lifespan of metallic structures (Saady et al., 2021).

Pharmacological Potential

The structural motif of "3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine" is present in compounds that have been identified as potential glucagon-like peptide 1 receptor (GLP-1R) agonists. Such compounds are of interest in the development of new therapies for diabetes, showcasing the biomedical relevance of this chemical structure (Gong, Cheon, Lee, & Kang, 2011).

Material Sciences

In the realm of materials science, derivatives of this compound have been synthesized and characterized for their properties. The research has not only focused on their potential applications but also on understanding their structural characteristics, which could be pivotal in designing materials with desired functionalities (Fun et al., 2011).

Properties

IUPAC Name

3-bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Br2ClF3N2/c15-9-3-1-7(2-4-9)11-12(16)22-6-8(14(18,19)20)5-10(17)13(22)21-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKINGJONGAMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Br2ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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